molecular formula C11H17N3O2 B2451517 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid CAS No. 2044872-28-6

1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid

Cat. No.: B2451517
CAS No.: 2044872-28-6
M. Wt: 223.276
InChI Key: REGDFICWYLWJDF-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is a complex organic compound characterized by its unique benzotriazole structure

Mechanism of Action

Target of Action

The compound, also known as Imiquimod , primarily targets Toll-Like Receptor 7 (TLR7) . TLR7 is a part of the immune system that recognizes single-stranded RNA in endosomes, which are often found in viruses and bacteria . By binding to TLR7, Imiquimod enhances the production of endogenous proinflammatory cytokines, heightening both innate and adaptive immunity .

Mode of Action

Imiquimod acts as an immune response modifier. It stimulates the innate immune system by activating TLR7 . This activation leads to the production of cytokines, which are crucial for immune responses .

Biochemical Pathways

Imiquimod’s action affects several biochemical pathways. As a TLR7 agonist, it triggers a cascade of immune responses, including the production of interferons, interleukins, and other cytokines . These molecules play a key role in mediating and regulating immune responses, inflammation, and hematopoiesis .

Result of Action

The activation of TLR7 by Imiquimod leads to a heightened immune response. This results in the production of cytokines that help control the production of warts . Additionally, Imiquimod is used to treat a skin condition of the face and scalp called actinic keratoses and certain types of skin cancer called superficial basal cell carcinoma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Imiquimod. For instance, the presence of other medications, the patient’s health status, and individual genetic factors can affect how Imiquimod works in the body

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazole core, followed by the introduction of the 2-methylpropyl group and the carboxylic acid functionality. Key steps include:

  • Formation of Benzotriazole Core:

      Starting Material: o-phenylenediamine

      Reagent: Sodium nitrite (NaNO2) in acidic conditions

      Reaction: Diazotization followed by cyclization to form benzotriazole

  • Alkylation:

      Reagent: 2-methylpropyl bromide

      Catalyst: Potassium carbonate (K2CO3)

      Reaction: N-alkylation of benzotriazole

  • Carboxylation:

      Reagent: Carbon dioxide (CO2)

      Catalyst: Base such as sodium hydroxide (NaOH)

      Reaction: Introduction of carboxylic acid group via carboxylation

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities

    Reduction: Reduced forms with hydrogenated sites

    Substitution: Substituted benzotriazole derivatives

Scientific Research Applications

1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.

Comparison with Similar Compounds

    1H-Benzotriazole: Lacks the 2-methylpropyl and carboxylic acid groups, making it less versatile in certain applications.

    4,5,6,7-Tetrahydro-1H-benzotriazole: Similar core structure but without the functional groups that enhance reactivity and application potential.

    2-Methylpropyl-1H-benzotriazole: Contains the 2-methylpropyl group but lacks the carboxylic acid functionality.

Uniqueness: 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid is unique due to the combination of its benzotriazole core, 2-methylpropyl group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and a wide range of applications, making it a valuable compound in various fields of research.

Biological Activity

1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS No. 2044872-28-6) is a benzotriazole derivative that has garnered attention for its potential biological activities. This compound possesses a unique structure that may contribute to various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • IUPAC Name : 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acid

Antimicrobial Properties

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial activity. In particular:

  • Antibacterial Activity : Studies have demonstrated that certain benzotriazole compounds show effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in the structure enhances this activity by facilitating membrane penetration .
  • Antifungal Activity : Compounds similar to 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-benzotriazole have shown promising antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/ml .

Anticancer Potential

The anticancer properties of benzotriazole derivatives have also been explored. Research indicates that these compounds can inhibit specific cancer cell lines through various mechanisms:

  • Inhibition of Protein Kinases : Some derivatives have been identified as selective inhibitors of protein kinase CK2, which plays a crucial role in cancer cell proliferation .
  • Cell Cycle Arrest : Certain studies report that benzotriazole derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsFindings
AntibacterialE. coli, Bacillus subtilisSignificant inhibition observed; structure-dependent activity due to hydrophobic groups.
AntifungalCandida albicans, Aspergillus nigerMIC values between 1.6–25 μg/ml; effectiveness linked to structural modifications.
AnticancerVarious cancer cell linesInduction of apoptosis and cell cycle arrest; potential CK2 inhibition noted.

Detailed Research Findings

In a study assessing the biological activity of various benzotriazole derivatives, it was found that:

  • Compounds with bulky hydrophobic groups exhibited enhanced antimicrobial properties compared to their smaller counterparts .
  • The introduction of electron-withdrawing groups on the benzotriazole ring significantly increased antifungal activity against pathogenic fungi .

The biological activity of 1-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-benzotriazole-6-carboxylic acid can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in microbial metabolism or cancer cell proliferation.
  • Signal Transduction Interference : By targeting specific kinases or receptors within cells, these compounds can alter signaling pathways that regulate cell growth and apoptosis.

Properties

IUPAC Name

3-(2-methylpropyl)-4,5,6,7-tetrahydrobenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-7(2)6-14-10-5-8(11(15)16)3-4-9(10)12-13-14/h7-8H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGDFICWYLWJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(CCC(C2)C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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